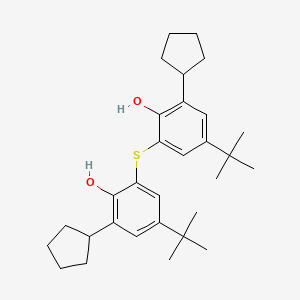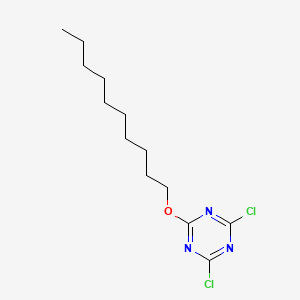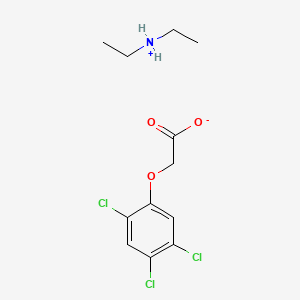
2,2-Bis-(hydroxymethyl)butyl(R)-12-hydroxyoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate is an organic compound with the molecular formula C24H46O5 It is a derivative of oleic acid, a monounsaturated fatty acid, and contains both hydroxyl and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate typically involves the esterification of 12-hydroxyoleic acid with 2,2-bis-(hydroxymethyl)butanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield aldehydes or ketones.
Reduction: Reduction of the ester group can produce primary or secondary alcohols.
Substitution: Substitution reactions can result in the formation of ethers or amines.
Aplicaciones Científicas De Investigación
2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acid derivatives.
Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence the behavior of biological membranes and proteins. The compound’s amphiphilic nature enables it to act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis-(hydroxymethyl)propionic acid: A similar compound with two hydroxyl groups and a carboxylic acid functional group.
2,2-Bis-(hydroxymethyl)butyric acid: Another similar compound with two hydroxyl groups and a carboxylic acid functional group.
Uniqueness
2,2-Bis-(hydroxymethyl)butyl®-12-hydroxyoleate is unique due to its combination of hydroxyl and ester functional groups, as well as its long hydrocarbon chain derived from oleic acid. This structure imparts unique physical and chemical properties, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
67025-99-4 |
|---|---|
Fórmula molecular |
C24H46O5 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)butyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H46O5/c1-3-5-6-13-16-22(27)17-14-11-9-7-8-10-12-15-18-23(28)29-21-24(4-2,19-25)20-26/h11,14,22,25-27H,3-10,12-13,15-21H2,1-2H3/b14-11-/t22-/m1/s1 |
Clave InChI |
ZKAPWSZGZJBXME-QOYCNBSOSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CC)(CO)CO)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CC)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)


![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)








